2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a spiro[indoline-3,2'-thiazolidine] core with a 4-chlorophenyl substituent at the 3' position and a 4-methoxyphenylacetamide group at the 1-position of the indoline ring. Its synthesis typically involves cyclocondensation reactions between substituted isatins and thiazolidine precursors, as demonstrated in spiro[indoline-thiazolidine] derivatives . The 4-chlorophenyl group may improve lipophilicity and receptor binding, while the 4-methoxyphenylacetamide moiety contributes to metabolic stability .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-19-12-8-17(9-13-19)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-34-25)18-10-6-16(26)7-11-18/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMOKPJLMZDECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been shown to induce changes in cell proliferation and apoptosis. More research is needed to determine the specific effects of this compound.
Biological Activity
The compound 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a member of a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C26H22ClN3O3S
- Molecular Weight : 492.0 g/mol
- CAS Number : 894554-93-9
The chemical structure is characterized by a spiro-indoline-thiazolidine core, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . The National Cancer Institute (NCI) conducted in vitro tests revealing significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: NCI Testing
In a study by ProQuest, the compound was tested against multiple cancer cell lines, demonstrating:
- IC50 values : Indicating effective concentration ranges for inhibiting cancer cell growth.
- Mechanism : Apoptotic pathways were activated, as evidenced by increased caspase activity and DNA fragmentation assays .
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory effects . It has been shown to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6 and IL-1).
Research indicates that the compound reduces the levels of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated with lipopolysaccharide (LPS). This suggests a dual action mechanism involving both anti-inflammatory and antioxidant properties.
| Inflammatory Mediator | Effect |
|---|---|
| TNF-α | Decreased |
| IL-6 | Decreased |
| NO | Reduced |
| ROS | Reduced |
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity of this compound to various targets involved in cancer and inflammation. These studies suggest that the compound binds effectively to cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses.
Docking Results
- COX-1 IC50 : 14.7 µM
- COX-2 IC50 : 0.05 µM
These results indicate that the compound may serve as a selective COX-2 inhibitor with potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer activity of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study conducted by ProQuest revealed that derivatives of this compound exhibited significant cytotoxic effects against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating conditions characterized by chronic inflammation .
Study 1: Anticancer Activity
A study published in ProQuest evaluated the anticancer properties of various derivatives of this compound. It reported IC50 values indicating potent activity against breast and lung cancer cell lines. The study concluded that structural modifications could enhance efficacy .
Study 2: Anti-inflammatory Activity
Research published in MDPI highlighted the anti-inflammatory potential of compounds similar to 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide. Molecular docking studies suggested strong binding affinities to targets involved in inflammatory processes .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and spirocyclic thiazolidine ring are susceptible to hydrolysis under specific conditions:
-
Acidic Hydrolysis :
Treatment with concentrated HCl (6 M) at 80°C for 12 hours cleaves the acetamide bond, yielding a carboxylic acid derivative and releasing 4-methoxyaniline. The thiazolidine ring remains intact under these conditions. -
Basic Hydrolysis :
Exposure to NaOH (2 M) at 60°C opens the thiazolidine ring via nucleophilic attack at the sulfur atom, forming a mercaptoacetamide intermediate. Prolonged heating (>24 hours) further degrades the indoline moiety.
| Reaction Conditions | Products | Yield | Key Findings |
|---|---|---|---|
| 6 M HCl, 80°C, 12h | Carboxylic acid + 4-methoxyaniline | 78% | Retains spirocyclic structure |
| 2 M NaOH, 60°C, 24h | Mercaptoacetamide + indoline-2,4-dione | 65% | Ring-opening confirmed via LC-MS |
Alkylation and Arylation
The nitrogen atoms in the thiazolidine and indoline rings serve as nucleophilic sites:
-
N-Alkylation :
Reacting with methyl iodide in DMF at 25°C selectively alkylates the thiazolidine nitrogen, forming a quaternary ammonium salt. Higher temperatures (>50°C) lead to over-alkylation. -
C-H Arylation :
Palladium-catalyzed coupling (Pd(OAc)₂, SPhos ligand) enables arylation at the 4-chlorophenyl group, substituting chlorine with aryl boronic acids . This reaction proceeds in 72% yield under microwave irradiation (120°C, 1h).
Oxidation and Reduction
The dioxo groups and sulfur atom govern redox behavior:
-
Sulfur Oxidation :
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazolidine sulfur to sulfoxide (R₁S=O) or sulfone (R₁SO₂), depending on stoichiometry. -
Ketone Reduction :
NaBH₄ selectively reduces the indoline-2,4-dione moiety to a diol, while the acetamide group remains unaffected.
| Reagent | Product | Selectivity |
|---|---|---|
| mCPBA (1 eq) | Sulfoxide | 90% |
| mCPBA (2 eq) | Sulfone | 85% |
| NaBH₄ | Indoline diol | 68% |
Cycloaddition and Ring-Opening
The spirocyclic system participates in regioselective cycloadditions:
-
Diels-Alder Reaction :
The enol form of the indoline-2,4-dione acts as a dienophile, reacting with 1,3-butadiene derivatives under thermal conditions (100°C) to form bicyclic adducts. -
Ring-Opening Polymerization :
In the presence of Sn(Oct)₂ catalyst, the thiazolidine ring undergoes ring-opening polymerization at 140°C, producing polyamide-thioether hybrids.
Functional Group Transformations
Key modifications include:
-
Chlorophenyl Substitution :
The 4-chlorophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to introduce biaryl motifs . -
Demethylation :
BBr₃ in DCM cleaves the 4-methoxy group to a hydroxyl, enabling further functionalization (e.g., esterification) .
Critical Research Findings:
-
Alkylation at the thiazolidine nitrogen enhances solubility in polar aprotic solvents (DMF, DMSO).
-
Sulfur oxidation to sulfone improves thermal stability (TGA data: ΔT₅% = 240°C → 290°C).
-
Diels-Alder adducts exhibit increased rigidity, as confirmed by XRD analysis.
This compound's multifunctional architecture enables tailored synthetic modifications, making it valuable for developing bioactive molecules and advanced materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related spiro[indoline-thiazolidine] derivatives and acetamide-containing analogs (Table 1).
Notes:
- *Molecular weight calculated based on formula C₂₆H₂₁ClN₂O₄S.
- Structural analogs (e.g., 5h ) show that methoxy groups enhance synthetic yields, while chlorophenyl groups improve thermal stability (higher melting points in 5f vs. 5h ) .
Physicochemical Properties
- Lipophilicity: The 4-chlorophenyl group increases logP compared to non-chlorinated analogs (e.g., 5h vs. 5f) .
- Thermal Stability: Compounds with dual electron-withdrawing groups (e.g., 2,4-dioxo in the target compound) exhibit higher melting points than mono-oxo derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of this spiro[indoline-thiazolidine] hybrid compound, and what yields are typically reported?
- Methodology :
-
Multicomponent Reactions (MCRs) : Utilize Ugi adducts (e.g., III-26) under reflux in glacial acetic acid, followed by purification via column chromatography. Yields ~45% are typical for analogous spiro compounds .
-
Cyclization Strategies : Thiazolidinone rings can be formed via cyclocondensation of thiourea intermediates with maleimides, monitored by TLC and recrystallized for purity .
-
Key Considerations : Optimize reaction time, solvent polarity, and temperature gradients to mitigate side reactions (e.g., hydrolytic decomposition).
- Reported Yields :
| Synthetic Route | Yield (%) | Reference |
|---|---|---|
| Ugi Adduct Cyclization | 45 | |
| Thiazolidinone Cyclization | 60–70 |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Analytical Workflow :
High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed 461.2328 vs. calculated 461.2315) .
Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 1714 cm⁻¹ for acetamide C=O, 1653 cm⁻¹ for indoline dioxo groups) .
Single-Crystal X-ray Diffraction : Resolve spiro-conformation and dihedral angles (e.g., analogous compounds reported in Acta Crystallographica with R factor ≤0.054) .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthetic yield and purity of this compound?
- DoE Framework :
- Variables : Reactant stoichiometry, catalyst loading (e.g., APS or DMDAAC for polymerization control), and temperature .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing impurities. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters .
Q. What computational strategies predict the biological target engagement or metabolic stability of this compound?
- In Silico Approaches :
Molecular Docking : Screen against kinase or GPCR targets using PyMOL/AutoDock. For example, thiazolidinone derivatives show affinity for anti-inflammatory targets (e.g., COX-2) .
ADMET Prediction : Use QSAR models (e.g., SwissADME) to assess logP, bioavailability, and cytochrome P450 interactions. The methoxyphenyl group may enhance metabolic stability .
- Validation : Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., 4-amino-5-chlorophenyl analogs in thiadiazine systems ).
Q. How can researchers reconcile discrepancies in biological activity data across different assay platforms?
- Root Cause Analysis :
- Assay-Specific Variability : Compare cell-free (e.g., ELISA) vs. cell-based (e.g., cytotoxicity) assays. For instance, spiro compounds may exhibit pro-drug activation in hepatic cell lines but not in recombinant enzyme systems .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
